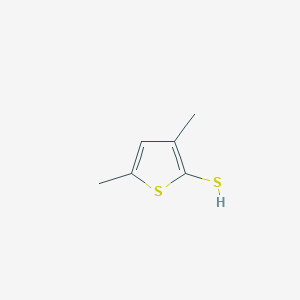

3,5-Dimethylthiophene-2-thiol

Beschreibung

Significance of Thiophene (B33073) and Thiol Moieties in Chemical Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. numberanalytics.combritannica.com Its discovery in 1882 by Victor Meyer as a contaminant in benzene (B151609) marked a significant milestone in the understanding of aromatic compounds. nih.gov The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in biologically active compounds without a significant loss of activity. This property has made thiophene and its derivatives crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org Thiophene's aromaticity, resulting from the delocalization of pi-electrons including the lone pair on the sulfur atom, imparts it with relative stability and allows it to undergo electrophilic substitution reactions similar to benzene. numberanalytics.com

The thiol group (-SH), on the other hand, is a sulfur analog of the hydroxyl group and is known for its distinct reactivity. Thiols are notable for their ability to form strong bonds with metals, a property exploited in various applications, including the development of self-assembled monolayers and as ligands in catalysis. In the realm of organic synthesis, the thiol group serves as a versatile functional handle for a wide array of chemical transformations.

The combination of a thiophene ring and a thiol group within the same molecule, as seen in thiophenethiols, creates a unique chemical entity with a rich and complex reactivity profile. These compounds can exhibit tautomerism and are known to undergo self-thiylation reactions under certain conditions. osi.lv

Historical Context of Thiophene Chemistry Relevant to Substituted Thiophenethiols

The history of thiophene chemistry is intrinsically linked to the purification of benzene. britannica.com Victor Meyer's isolation of thiophene from coal tar-derived benzene opened the door to the systematic study of this new class of heterocyclic compounds. britannica.comwikipedia.org Early research focused on understanding the fundamental reactivity of the thiophene ring, establishing its aromatic character and exploring its substitution patterns.

The development of synthetic methods to prepare thiophene and its derivatives was a key focus of early research. The Paal-Knorr thiophene synthesis, involving the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, remains a classic and widely used method. wikipedia.org Other notable synthetic routes include the Gewald reaction and the Volhard–Erdmann cyclization. wikipedia.org

The synthesis of substituted thiophenethiols, specifically, has been approached through various strategies. One common method involves the reduction of thiophenesulfonyl chlorides. tandfonline.com Another important route is the Chugaev reaction, which allows for the conversion of aromatic amines to thiols via a diazonium intermediate. tandfonline.com The study of the tautomerism and self-conversion of substituted 2-thiophenethiols has also been a subject of investigation, with research exploring the influence of substituents on their reactivity. osi.lv

Current Research Landscape for Substituted Thiophenethiols

The current research landscape for substituted thiophenethiols, including 3,5-Dimethylthiophene-2-thiol, is diverse and spans multiple areas of chemical science. These compounds continue to be valuable intermediates in organic synthesis, providing access to more complex thiophene-containing molecules.

In materials science, the electronic properties of the thiophene ring make its derivatives, including thiophenethiols, attractive for the development of organic electronics. ontosight.ai Thiophene-based polymers, for instance, are being investigated for their potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

The reactivity of the thiol group in substituted thiophenethiols is also being exploited. For example, the reaction of thiophenethiols with various electrophiles can lead to the formation of a wide range of sulfur-containing thiophene derivatives. The study of these reactions contributes to a deeper understanding of the fundamental chemistry of these bifunctional compounds.

While specific research on 3,5-Dimethylthiophene-2-thiol is not extensively documented in publicly available literature, its structure suggests potential utility as a building block in the synthesis of more complex molecules. The methyl groups at the 3 and 5 positions can influence the electronic properties and steric environment of the thiophene ring, potentially impacting its reactivity and the properties of its derivatives.

| Property | Data |

| Molecular Formula | C6H8S2 |

| SMILES | CC1=CC(C)=C(S)S1 enaminestore.com |

Eigenschaften

IUPAC Name |

3,5-dimethylthiophene-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-4-3-5(2)8-6(4)7/h3,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQSUHUSUFPSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies on 3,5 Dimethylthiophene 2 Thiol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying thiophene (B33073) derivatives. DFT offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. Functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311G(d,p) to accurately model the geometric and electronic properties of thiophene-containing molecules. researchgate.netnih.govmdpi.com These methods allow for the detailed examination of the molecule's fundamental characteristics.

The electronic nature of a molecule is dictated by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com

A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.gov Conversely, a large gap suggests greater stability. nih.gov In substituted thiophenes, the nature and position of substituent groups can significantly tune the HOMO-LUMO gap. For 3,5-Dimethylthiophene-2-thiol, the electron-donating methyl groups and the thiol group are expected to influence these energy levels. DFT calculations are used to precisely quantify these values. researchgate.net

Computational analysis also provides a detailed map of the charge distribution across the molecule, often visualized using Molecular Electrostatic Potential (MEP) surfaces. These surfaces indicate regions of positive and negative electrostatic potential, highlighting the sites most susceptible to nucleophilic and electrophilic attack. For 3,5-Dimethylthiophene-2-thiol, the sulfur atom of the thiol group and the aromatic ring itself are key areas of interest for reactivity, and their charge distributions can be precisely calculated.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Computational Method |

|---|---|---|---|---|

| Thiophene Derivative 1 | -4.994 | -1.142 | 3.852 | DFT/B3LYP nih.gov |

| Thiophene Derivative 2 | -5.62 | -2.02 | 3.60 | DFT nih.gov |

| Thiophene Derivative 3 | -6.12 | -1.64 | 4.48 | DFT nih.gov |

| Fused Thiophene System | - | - | 4.51 | DFT researchgate.net |

The thiophene ring is an aromatic system, a property conferred by its cyclic, planar structure with a delocalized π-electron system that follows Hückel's rule. The sulfur heteroatom participates in the aromatic sextet by contributing a lone pair of electrons to the π-system. nih.gov The degree of aromaticity influences the ring's stability and its reactivity in reactions like electrophilic aromatic substitution.

Computational methods are employed to quantify the aromaticity of the thiophene ring in 3,5-Dimethylthiophene-2-thiol. One common technique is the calculation of Nucleus-Independent Chemical Shift (NICS). This method involves placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The magnitude of the NICS value allows for a quantitative comparison of aromatic character between different substituted thiophenes. The presence of methyl and thiol substituents can modulate the electron density within the ring, thereby subtly altering its aromatic character.

The thiol group (-SH) is a key functional group in 3,5-Dimethylthiophene-2-thiol, and its reactivity is largely governed by the strength of the sulfur-hydrogen bond. The Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically, forming two radicals. For the S-H bond, a lower BDE indicates that the hydrogen atom can be more easily abstracted, which is particularly relevant in antioxidant activity and radical-mediated reactions. rsc.org

Computational chemistry provides reliable estimates of BDEs. The S-H BDE can be calculated as the difference in enthalpy between the thiyl radical (Thiophene-S•) and the parent thiol molecule (Thiophene-SH). researchgate.netresearchgate.net Studies on substituted thiophenols, which are analogous systems, have shown that electron-donating substituents generally decrease the S-H BDE, while electron-withdrawing groups tend to increase it. rsc.org This effect is primarily attributed to the stability of the resulting thiyl radical. researchgate.netrsc.org Therefore, the two methyl groups on the thiophene ring of 3,5-Dimethylthiophene-2-thiol are expected to influence its S-H BDE.

| Compound | Calculated S-H BDE (kcal/mol) | Computational Method |

|---|---|---|

| Thiophenol | 79.1 | UHF/6-31G(d) researchgate.net |

| 2-Methylthiophenol | 77.7 | UHF/6-31G(d) researchgate.net |

| 4-Methylthiophenol | ~78.5 (estimated from data) | UHF/6-31G(d) researchgate.net |

| 4-Aminothiophenol | ~76 (estimated from data) | UB3LYP/6-311++g(d,p) rsc.org |

| 4-Nitrophenol | ~82 (estimated from data) | UB3LYP/6-311++g(d,p) rsc.org |

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathways, locate transition states, and calculate the energy barriers that control reaction rates.

For 3,5-Dimethylthiophene-2-thiol, several reactions are of interest, including the deprotonation of the thiol, its oxidation to form disulfides, and its participation in nucleophilic or radical addition reactions. researchgate.netnih.gov DFT calculations can model these processes by locating the geometry of the transition state—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier. A lower activation energy corresponds to a faster reaction rate. Computational studies on the reactions of thiols with electrophiles, for instance, have successfully modeled the formation of intermediates and calculated the associated energy barriers. nih.govmdpi.com Such calculations for 3,5-Dimethylthiophene-2-thiol would provide a quantitative understanding of its reactivity profile and help predict the feasibility and kinetics of various chemical transformations.

Most chemical reactions occur in solution, and the solvent can have a profound impact on reaction mechanisms and energetics. Computational models can account for these effects in several ways. The most common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). nih.gov In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

This approach can effectively model the stabilization of charged species and polar transition states, which is often crucial for accurately predicting reaction energy barriers in solution. For reactions involving 3,5-Dimethylthiophene-2-thiol, such as its deprotonation to form a thiolate anion, the choice of solvent would significantly affect the energetics. Explicit solvent models, where individual solvent molecules are included in the calculation, can also be used for a more detailed analysis of specific solvent-solute interactions like hydrogen bonding, though they are more computationally demanding.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 3,5-Dimethylthiophene-2-thiol would primarily involve the study of the orientation of the thiol (-SH) group relative to the thiophene ring and the rotational barriers of the methyl groups. Molecular dynamics simulations would further provide insights into the dynamic behavior of the molecule over time.

While specific studies on 3,5-Dimethylthiophene-2-thiol are not readily found, research on related thiophene derivatives and other thiols can provide a basis for understanding its conformational landscape. For instance, the rotation of the thiol group around the C-S bond is a key conformational variable. The presence of the methyl group at the 5-position, adjacent to the thiol group, would likely introduce steric hindrance that influences the preferred orientation of the -SH group. Computational studies on substituted thiophenes have shown that methyl groups can affect the electronic and steric environments, which in turn influences the barriers to internal rotation. researchgate.net

Molecular dynamics simulations on substituted thiophenes have been employed to understand the stability and dynamic behavior of these systems. For example, simulations of thiophene carboxamide derivatives have been used to assess the stability of ligand-protein complexes. mdpi.com While not directly applicable to the isolated molecule, these studies highlight the utility of molecular dynamics in understanding how substitutions on the thiophene ring impact molecular interactions and stability. For 3,5-Dimethylthiophene-2-thiol, molecular dynamics simulations could reveal the flexibility of the thiophene ring, the rotational dynamics of the methyl and thiol groups, and how these motions are coupled.

A hypothetical conformational analysis using Density Functional Theory (DFT) would likely reveal the most stable conformers by calculating the potential energy surface as a function of the dihedral angle of the C-S bond of the thiol group. The results would likely be presented in a table showing the relative energies of different conformers (e.g., syn and anti, referring to the orientation of the S-H bond relative to the ring sulfur).

Table 1: Hypothetical Relative Energies of 3,5-Dimethylthiophene-2-thiol Conformers This table is illustrative and not based on published experimental or computational data for the specific molecule.

| Conformer | Dihedral Angle (H-S-C2-C3) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Syn | ~0° | Higher | Likely destabilized by steric clash between the thiol hydrogen and the methyl group at C5. |

| Anti | ~180° | Lower | Expected to be the more stable conformer due to reduced steric hindrance. |

Theoretical Studies of Thiophene-Thiol Interactions with Surfaces (e.g., Metal Surfaces)

The interaction of thiol-containing molecules with metal surfaces, particularly gold, is a well-studied area of materials science, primarily due to the formation of self-assembled monolayers (SAMs). Theoretical studies, often employing DFT, are crucial for understanding the nature of the gold-sulfur bond and the structure of the resulting monolayer.

For 3,5-Dimethylthiophene-2-thiol, the interaction with a gold surface would be dominated by the strong affinity of the sulfur atom in the thiol group for gold. aip.org Upon adsorption, it is expected that the S-H bond of the thiol would cleave, leading to the formation of a thiolate species bound to the gold surface. The sulfur atom of the thiolate would then form a strong covalent bond with one or more gold atoms. aip.org The thiophene ring would then be oriented at a certain angle with respect to the surface, which is influenced by a combination of factors including the packing density and intermolecular interactions between adjacent molecules.

The presence of the two methyl groups on the thiophene ring is expected to have a significant impact on the packing and ordering of the SAM. The methyl groups would increase the steric bulk of the molecule, which could lead to a lower packing density compared to unsubstituted thiophene-2-thiol. These steric interactions could also influence the tilt angle of the thiophene ring with respect to the surface. Studies on alkyl-substituted thiophenes have shown that such substitutions can weaken intermolecular interactions. rsc.org

DFT calculations on the adsorption of thiophene derivatives on gold surfaces have been used to determine adsorption energies, preferred binding sites (e.g., on-top, bridge, or hollow sites of the gold lattice), and the electronic structure of the interface. osti.govresearchgate.net While specific calculations for 3,5-Dimethylthiophene-2-thiol are not available, the general principles derived from studies of other thiophene thiols would apply. The interaction would be characterized by a significant charge transfer from the gold surface to the thiolate, localized at the Au-S interface.

Table 2: Expected Parameters for the Interaction of 3,5-Dimethylthiophene-2-thiol with a Gold (111) Surface This table presents expected trends and is not based on published data for the specific molecule.

| Parameter | Expected Value/Characteristic | Basis of Expectation |

|---|---|---|

| Adsorption Energy | Strong, indicative of chemisorption. | Based on studies of various thiols on gold surfaces. aip.org |

| Au-S Bond Length | Approximately 2.4 - 2.5 Å. | Typical range for gold-thiolate bonds. |

| Molecular Orientation | Tilted orientation of the thiophene ring with respect to the surface normal. | Steric effects from methyl groups and intermolecular interactions. rsc.org |

| SAM Structure | Potentially less ordered than for smaller, unsubstituted thiophene thiols. | Increased steric hindrance from the two methyl groups. rsc.org |

Applications of 3,5 Dimethylthiophene 2 Thiol in Advanced Materials Science and Catalysis

Applications in Organic Electronic and Optoelectronic Materials

Derivatives of 3,5-Dimethylthiophene-2-thiol are significant in the field of organic electronics and optoelectronics. The thiophene (B33073) ring is an electron-rich aromatic system, which makes it an excellent component for semiconducting materials. The methyl groups at the 3 and 5 positions enhance solubility in organic solvents, which is crucial for cost-effective solution-based processing of electronic devices. The thiol group at the 2-position provides a versatile reactive site for polymerization, surface modification, or incorporation into larger molecular architectures, enabling the fine-tuning of material properties for specific applications.

Components in Organic Solar Cells and Photovoltaics

Thiophene-based conjugated molecules are extensively used as electron-donor materials in the active layer of organic solar cells (OSCs) due to their strong light absorption and efficient charge transport capabilities. rsc.org The molecular structure of 3,5-Dimethylthiophene-2-thiol makes it a valuable building block for creating advanced donor polymers and small molecules for photovoltaics. When this monomer is polymerized, it can form a conjugated backbone suitable for light harvesting and hole transport.

The performance of OSCs is critically dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the donor and acceptor materials. semanticscholar.org The introduction of electron-donating methyl groups, as in 3,5-Dimethylthiophene-2-thiol, can help tune these energy levels to achieve a better match with common acceptor materials, thereby maximizing the open-circuit voltage (Voc) of the solar cell. Furthermore, the thiol group can be used to create specific linkages within a polymer, influencing the planarity of the backbone and the intermolecular packing in the solid state, which are key factors for efficient charge transport. researchgate.net Research on related thiophene-containing polymers has demonstrated the potential to achieve significant power conversion efficiencies (PCEs). mdpi.comnih.gov For instance, modifications to poly(3-hexylthiophene) (P3HT), a widely studied polymer, have shown that altering the structure can significantly impact optoelectronic properties and device performance. mdpi.com

Table 1: Performance of Selected Thiophene-Based Organic Solar Cells

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|---|

| TTT-co-P3HT | PC71BM | 0.14% | - | - | - |

| P3HT | PC71BM | 1.15% | - | - | - |

| Donor 1 | - | 5.41% | 0.87 V | 11.04 mA·cm⁻² | 0.57 |

| Donor 2 | - | 6.20% | 0.95 V | 12.01 mA·cm⁻² | 0.54 |

Data derived from studies on various thiophene-based donor materials. mdpi.commdpi.com

Constituents of Organic Light-Emitting Diodes (OLEDs)

In Organic Light-Emitting Diodes (OLEDs), organic materials are used to generate light through electroluminescence. scispace.com Thiophene-based compounds are valued in OLEDs for their high charge carrier mobility and excellent photoluminescent properties. beilstein-journals.org Molecules derived from 3,5-Dimethylthiophene-2-thiol can be incorporated into various layers of an OLED stack, including the emissive layer (EML) or the charge transport layers (CTLs).

As part of the emissive layer, thiophene derivatives can be designed to emit light across the visible spectrum. The color of the emitted light is determined by the energy gap of the molecule, which can be precisely controlled through chemical modification. ossila.com The thiol group offers a convenient point for attaching other chromophoric units to create complex donor-π-acceptor (D–π–A) structures, which are known for their high fluorescence quantum yields. beilstein-journals.org When used in charge transport layers, the excellent hole-transporting properties of polythiophenes ensure efficient injection and movement of charge carriers to the recombination zone, leading to improved device efficiency and brightness. Solution-processed OLEDs using thiophene-based emitters have demonstrated impressive performance metrics. beilstein-journals.org

Table 2: Performance of an OLED Device Using a Thienothiophene-Based Emitter

| Parameter | Value |

|---|---|

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum External Quantum Efficiency | 4.61% |

| Maximum Luminance | 752 cd/m² |

| Turn-on Voltage | 2.90 V |

| Emission Wavelength (λEL) | 512 nm (Green) |

Data for the DMB-TT-TPA emitter. beilstein-journals.org

Fabrication of Field-Effect Transistors (FETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and thiophene-based materials are among the most successful organic semiconductors used for the active channel layer. researchgate.net The ordered packing of oligo- and polythiophenes in thin films facilitates efficient charge transport, leading to high charge carrier mobilities. mdpi.com

Table 3: Electrical Performance of an OFET with a BTT-Derivative Semiconductor

| Device Parameter | Value |

|---|---|

| Semiconductor | 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene |

| Channel Type | p-channel |

| Hole Mobility | Up to 0.005 cm²/Vs |

| Current On/Off Ratio | > 10⁶ |

Performance metrics for a solution-sheared device. mdpi.com

Role in Conductive Polymers and Oligothiophenes

Conducting polymers are characterized by a backbone of alternating single and double bonds that allows for the delocalization of electrons. researchgate.net Polythiophenes and their derivatives are a cornerstone of this class of materials. 3,5-Dimethylthiophene-2-thiol is a functionalized monomer that can be polymerized to create conductive materials. The method of polymerization can have a profound impact on the polymer's properties. For example, controlling the regiochemistry of the linkages between monomer units is crucial for achieving high conductivity. cmu.edu

The thiol group offers a reactive handle for various polymerization strategies, such as oxidative coupling, which can form disulfide linkages, or as a precursor for other coupling reactions. The methyl groups influence the resulting polymer's morphology and solubility, making it more amenable to processing from solution. cmu.edu Oligothiophenes, which are short, well-defined chains of thiophene rings, serve as important models for understanding the properties of polythiophene and are also used directly in electronic devices. rsc.orgresearchgate.net The defined structure of oligomers derived from 3,5-Dimethylthiophene-2-thiol allows for systematic studies of the relationship between molecular structure and electronic properties. rsc.org

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined structures and high surface areas. nih.govmdpi.com The incorporation of thiophene units into COF structures is a promising strategy for creating materials with engineered electronic properties suitable for applications in electronics and photovoltaics. nih.govresearchgate.net

3,5-Dimethylthiophene-2-thiol is a potential building block for COFs. The thiol group is redox-active and can participate in condensation reactions to form the robust covalent linkages that define the framework. rsc.org Integrating thiol groups into a COF structure can impart pseudocapacitive characteristics, boosting performance in energy storage applications like supercapacitors. rsc.org Furthermore, the inherent electronic properties of the thiophene ring can create pathways for charge transport through the ordered, porous structure of the COF. nih.gov Thiol-decorated COFs can also serve as templates for growing nanoparticles, creating hybrid materials for applications in heterogeneous catalysis. rsc.org

Role in Catalysis and Ligand Design

The chemical structure of 3,5-Dimethylthiophene-2-thiol makes it a highly effective molecule in the fields of catalysis and ligand design. The soft sulfur atom of the thiol group has a strong affinity for a wide range of transition metals, making it an excellent coordinating group for forming stable metal complexes. nih.gov

As a ligand, 3,5-Dimethylthiophene-2-thiol can bind to a metal center, influencing its electronic properties and steric environment. This modulation of the metal's reactivity is the fundamental principle of catalyst design. The thiol group can act as a "transient cooperative ligand," where it can readily associate and dissociate from the metal center, opening up coordination sites for substrates to bind and react. nih.gov This dynamic behavior can lead to significant acceleration in catalytic reactions such as hydrogenation and dehydrogenation. nih.gov

Furthermore, the thiophene ring itself can participate in coordination with the metal. The combination of the thiol and the thiophene provides a bidentate chelation potential, which can enhance the stability and control the geometry of the resulting catalyst. Organometallic complexes featuring 2,5-dimethylthiophene (B1293386) as a ligand have been studied, highlighting the relevance of this specific substitution pattern in coordination chemistry. acs.org The thiol functionality also allows for the grafting of catalytic metal complexes onto solid supports, enabling the development of heterogeneous catalysts that are easily separable and reusable.

Thiophene-Thiol Derivatives as Ligands for Metal Complexes

Thiophene-thiol derivatives are a well-established class of ligands in coordination chemistry. The soft sulfur atom of the thiol group exhibits a strong affinity for soft metal ions, leading to the formation of stable metal-thiolate bonds. wikipedia.org This interaction is fundamental to the construction of a diverse range of metal complexes with varied geometries and electronic properties.

The thiophene ring itself can also participate in coordination, either through its sulfur heteroatom or via its π-system, leading to the formation of piano-stool or sandwich-type complexes. The combination of the thiol and thiophene moieties in a single molecule allows for the formation of chelating ligands, which can bind to a metal center through multiple atoms, enhancing the stability of the resulting complex.

While specific studies on 3,5-Dimethylthiophene-2-thiol as a ligand are not prevalent, the principles of coordination chemistry suggest that it would readily form complexes with a variety of transition metals. The methyl groups may provide steric hindrance that could influence the coordination geometry and the nuclearity of the resulting complexes. For instance, bulky substituents on related thiolate ligands have been shown to favor the formation of monomeric complexes over polymeric or cluster structures.

Table 1: Examples of Metal Complexes with Thiophene-based Ligands

| Metal Center | Ligand Type | Resulting Complex Structure | Potential Applications |

| Nickel(II) | Dithiocarboxylate | Square-planar, tetrahedral, 5-coordinate, or octahedral | Liquid crystals |

| Rhenium(I) | 2,5-disubstituted thiophene dithiocarboxylate | [Re(CO)4(S2CTR)] | Organometallic materials |

| Manganese(I) | Fischer-type carbene with thiophene moiety | [MnMeCp(CO)2{C(OEtTR)}] | Not suitable for liquid crystals due to decomposition upon heating |

Note: This table is illustrative of the types of complexes formed with thiophene-based ligands and does not specifically feature 3,5-Dimethylthiophene-2-thiol due to a lack of available data.

Probing Hydrodesulfurization (HDS) Processes

Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from fossil fuels, and thiophenic compounds are among the most refractory sulfur-containing molecules to treat. mdpi.com Understanding the mechanisms of HDS is essential for the development of more efficient catalysts. Thiophene and its derivatives are frequently used as model compounds in these studies. mdpi.com

The HDS of thiophene is thought to proceed through two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). In the DDS pathway, the carbon-sulfur bonds are cleaved directly, while in the HYD pathway, the thiophene ring is first hydrogenated to tetrahydrothiophene, which is then desulfurized.

While 3,5-Dimethylthiophene-2-thiol itself is not typically used as a probe molecule, its structure is relevant to the intermediates that may form during the HDS of more complex thiophenic compounds. The thiol group, in particular, is a key functional group in proposed HDS reaction mechanisms, where the cleavage of a C-S bond in a thiophenic ring can lead to the formation of a thiolate intermediate adsorbed on the catalyst surface. daneshyari.com Studying the adsorption and reaction of molecules like 3,5-Dimethylthiophene-2-thiol on HDS catalyst surfaces could provide valuable insights into the elementary steps of C-S bond cleavage and hydrogenation.

Thiophene-Based Catalysts in Organic Transformations

The unique electronic properties of the thiophene ring, coupled with the reactivity of the thiol group, suggest that 3,5-Dimethylthiophene-2-thiol and its derivatives could serve as catalysts or catalyst precursors in various organic transformations. The sulfur atom in the thiophene ring can influence the electron density of the molecule, and the thiol group can participate in a variety of reactions, including nucleophilic additions and redox processes.

While there is a lack of specific examples of 3,5-Dimethylthiophene-2-thiol being used as a catalyst, the broader class of thiophene-containing molecules has found applications in catalysis. For instance, thiophene-based ligands can be used to modify the activity and selectivity of metal catalysts. The sulfur atom can coordinate to the metal center and modulate its electronic properties, thereby influencing its catalytic performance.

Furthermore, the thiol group can be used to anchor the molecule to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture. The development of such supported catalysts is an active area of research, as it offers significant advantages in terms of catalyst recycling and process sustainability.

Development of Thiophene-Thiol Based Sensors

The development of chemical sensors for the detection of various analytes is a rapidly growing field, with applications in environmental monitoring, medical diagnostics, and industrial process control. Thiophene-based molecules are attractive candidates for the development of optical and electrochemical sensors due to their rich electronic properties and the ease with which they can be functionalized. nih.gov

Fluorescent Sensing Agents

Fluorescent sensors are particularly attractive due to their high sensitivity and the potential for real-time, non-invasive measurements. nih.gov The fluorescence properties of a molecule can be modulated by its interaction with an analyte, leading to a change in fluorescence intensity, wavelength, or lifetime.

Thiophene oligomers and polymers are known to be fluorescent, and their emission properties are sensitive to their local environment. The introduction of a thiol group into a thiophene-based fluorophore could provide a binding site for specific analytes, such as metal ions or other electrophilic species. The interaction of the analyte with the thiol group could perturb the electronic structure of the thiophene ring, leading to a change in its fluorescence properties. While specific fluorescent sensors based on 3,5-Dimethylthiophene-2-thiol have not been reported, the general principles of fluorescent sensor design suggest that this molecule could be a useful building block for the development of new sensing platforms. rsc.org

Chemo-sensors for Specific Analytes

Chemo-sensors are a broader class of sensors that can operate through a variety of detection mechanisms, including colorimetric changes, electrochemical signals, or changes in conductivity. Thiophene-based polymers, for example, can exhibit changes in their conductivity upon exposure to certain analytes, making them suitable for use in electronic noses and other sensing devices.

The thiol group of 3,5-Dimethylthiophene-2-thiol provides a reactive handle for the development of chemo-sensors for specific analytes. For example, the thiol group can react with heavy metal ions, such as mercury or lead, leading to a color change or a change in the electrochemical properties of the molecule. researchgate.net This interaction could be exploited for the development of simple and low-cost sensors for the detection of these toxic metals in environmental samples.

Table 2: Thiophene-Based Chemosensors and their Target Analytes

| Sensor Type | Target Analyte(s) | Detection Principle | Reference |

| Fluorescent Turn-on | Zn2+, CN− | Chelation-enhanced fluorescence | mdpi.com |

| Colorimetric and Ratiometric Fluorescent | Thiols | Michael addition reaction | nih.gov |

| Fluorescent | Metal ions, Anions | Modulation of photophysical properties | nih.govresearchgate.net |

This table provides examples of thiophene-based chemosensors and is not specific to 3,5-Dimethylthiophene-2-thiol.

Integration into Polymeric and Supramolecular Architectures

The incorporation of functional molecules into larger polymeric or supramolecular assemblies is a powerful strategy for the development of new materials with tailored properties. mdpi.com The self-assembly of molecules into well-defined nanostructures can lead to emergent properties that are not present in the individual molecules.

The 3,5-Dimethylthiophene-2-thiol molecule possesses several features that make it an interesting candidate for integration into such architectures. The thiophene ring is a rigid and planar unit that can participate in π-stacking interactions, which are a key driving force for the self-assembly of many organic molecules. The thiol group provides a versatile handle for the formation of covalent or non-covalent bonds. For example, thiols can be oxidized to form disulfide bonds, which can be used to crosslink polymer chains or to form dynamic covalent networks.

Polymerization Strategies

No specific research data was found on the polymerization of 3,5-Dimethylthiophene-2-thiol.

Self-Assembled Monolayers (SAMs)

No specific research data was found on the use of 3,5-Dimethylthiophene-2-thiol in the formation of self-assembled monolayers.

Future Perspectives and Research Frontiers for 3,5 Dimethylthiophene 2 Thiol

Integration of Artificial Intelligence and Machine Learning in Thiophene-Thiol Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of thiophene-thiols, offering powerful tools for prediction, design, and optimization. researchgate.netjetir.org These computational approaches can analyze vast datasets to uncover complex relationships between molecular structure, properties, and reactivity, thereby accelerating the discovery and development of new materials and processes. mit.edu

Machine learning models are increasingly being employed to predict the outcomes of chemical reactions, including those involving thiophene (B33073) derivatives. researchgate.netjetir.org By training on large datasets of known reactions, these models can learn the underlying principles of chemical reactivity and predict the most likely products, yields, and optimal reaction conditions for new synthetic routes. jetir.orgarxiv.org For instance, AI can assist in predicting the regioselectivity of electrophilic substitution reactions on the thiophene ring, a crucial aspect of designing synthetic pathways for compounds like 3,5-Dimethylthiophene-2-thiol.

Recent studies have demonstrated the use of machine and deep learning models to predict the thermophysical properties of thiophene derivatives with high accuracy, which is critical for their application in materials science. researchgate.net These models utilize molecular descriptors and quantum mechanical properties as inputs to forecast properties such as density under various conditions. researchgate.net This predictive capability allows for the in silico screening of vast numbers of potential thiophene-thiol derivatives for desired properties before committing to their synthesis, significantly saving time and resources.

Beyond predicting reaction outcomes, AI is being developed to design entire synthetic pathways. mit.edu Retrosynthesis algorithms, powered by machine learning, can propose viable synthetic routes to a target molecule by working backward from the final product. These tools can suggest novel and more efficient ways to synthesize 3,5-Dimethylthiophene-2-thiol and its derivatives, potentially uncovering pathways that a human chemist might not consider.

Furthermore, AI can be integrated with automated laboratory systems to optimize reaction conditions in real-time. By continuously analyzing experimental data, machine learning algorithms can adjust parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize byproducts. This closed-loop optimization approach can dramatically accelerate the development of robust and scalable synthetic processes for thiophene-thiols.

Advancements in Automation and High-Throughput Methodologies in Synthesis and Screening

The development of automated synthesis and high-throughput screening (HTS) platforms is another key driver of innovation in thiophene-thiol research. purdue.edu These technologies enable the rapid synthesis and evaluation of large libraries of compounds, facilitating the discovery of new materials with tailored properties. acs.orgprf.org

Continuous flow synthesis, in particular, offers significant advantages over traditional batch processing for the production of thiophene derivatives. purdue.edu Flow chemistry allows for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. purdue.edu The integration of HTS with flow synthesis creates a powerful platform for efficiently exploring a wide range of reaction conditions and identifying optimal synthetic protocols. purdue.eduacs.org For example, a high-throughput system could be used to screen a variety of catalysts and solvents for the synthesis of 3,5-Dimethylthiophene-2-thiol, quickly identifying the most effective combination.

The table below illustrates a conceptual high-throughput screening experiment for the optimization of a key step in a hypothetical synthesis of a 3,5-Dimethylthiophene-2-thiol derivative.

| Experiment | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | P(tBu)3 | Toluene | 80 | 65 |

| 2 | Pd(OAc)2 | XPhos | Dioxane | 100 | 78 |

| 3 | NiCl2(dppp) | - | THF | 60 | 55 |

| 4 | CuI | Phen | DMF | 110 | 85 |

This is a hypothetical data table for illustrative purposes.

Exploration of Novel Catalytic Approaches for Selective Transformations

The development of new and more efficient catalytic systems is fundamental to advancing the chemistry of thiophene-thiols. acs.orgacs.org Researchers are actively exploring both biocatalysis and catalysis based on earth-abundant metals to achieve more selective and sustainable transformations. iith.ac.in

Enzymes, as natural catalysts, offer unparalleled selectivity and efficiency for a wide range of chemical reactions. While the application of enzymes in thiophene chemistry is still an emerging field, it holds significant promise. Biocatalytic approaches could enable the enantioselective synthesis of chiral thiophene-thiol derivatives, which are of great interest in the pharmaceutical industry. For instance, lipases could be employed for the kinetic resolution of racemic mixtures of thiophene-containing alcohols, key intermediates in the synthesis of more complex molecules.

Recent research has shown that thiophene-fused γ-lactams can act as inhibitors of nucleophilic cysteine enzymes, highlighting the potential for designing thiophene-based compounds that interact specifically with biological targets. rsc.org This opens up avenues for the enzymatic functionalization of the thiophene ring or the thiol group, leading to novel bioactive molecules.

Traditionally, many cross-coupling reactions used in the synthesis of thiophene derivatives have relied on precious metal catalysts such as palladium and platinum. acs.orgacs.org However, the high cost and low abundance of these metals are driving the search for more sustainable alternatives. acs.orgacs.orgiith.ac.in Catalysts based on earth-abundant metals like iron, copper, nickel, and cobalt are emerging as viable replacements. acs.orgacs.orgrsc.org

These earth-abundant metal catalysts have shown promise in a variety of transformations relevant to thiophene chemistry, including C-H activation and cross-coupling reactions. galchimia.com For example, an iron-based catalyst could potentially be used for the direct C-H functionalization of the thiophene ring in 3,5-Dimethylthiophene-2-thiol, providing a more atom-economical route to substituted derivatives. The development of these catalysts is a critical step towards more environmentally friendly and cost-effective chemical manufacturing processes. iith.ac.in

The table below summarizes some examples of earth-abundant metal catalysts and their potential applications in thiophene chemistry.

| Metal | Catalyst Example | Potential Reaction |

| Iron | FeCl3 | Friedel-Crafts Acylation |

| Copper | CuI/Ligand | C-S Cross-Coupling |

| Nickel | Ni(dppp)Cl2 | Kumada Coupling |

| Cobalt | CoBr2 | C-H Activation |

Interdisciplinary Research Opportunities in Thiophene-Thiol Chemistry

The convergence of chemistry, materials science, and engineering opens up a wide array of possibilities for thiophene-thiol compounds. The inherent properties of the thiophene ring, such as its aromaticity and electron-rich nature, combined with the versatile reactivity of the thiol group, make it a valuable building block in various scientific fields. bohrium.comnih.gov Research into thiophene-based materials is a highly interdisciplinary field, with applications ranging from electronics to biotechnology. bohrium.com

In the pursuit of a more sustainable future, the development of green and efficient chemical processes and energy solutions is paramount. Thiophene-thiol chemistry, including derivatives like 3,5-Dimethylthiophene-2-thiol, is poised to make significant contributions in this area.

Metal-free synthesis methodologies for thiophene derivatives are being explored to minimize metal toxicity and advance the principles of green chemistry. nih.gov These methods often utilize controlled reaction conditions with sulfur sources like elemental sulfur or potassium sulfide. nih.gov The development of such sustainable synthetic routes is crucial for the environmentally friendly production of thiophene-based compounds.

In the realm of energy, thiophene derivatives are integral to the advancement of organic photovoltaics and dye-sensitized solar cells. scirp.org Thiophene-based polymers are also being investigated as electrode materials for energy storage devices, such as batteries and supercapacitors. The incorporation of thiophene units into polymer structures can enhance their electrochemical performance. The specific substitution pattern on the thiophene ring can influence the material's properties and, consequently, its energy storage capabilities. The methyl groups in 3,5-Dimethylthiophene-2-thiol, for instance, could enhance the solubility of resulting polymers, making them more processable for device fabrication.

The synthesis of novel thiophene derivatives is a cornerstone for the development of advanced functional materials with customized properties. researchgate.net The versatility of the thiophene ring allows for its incorporation into a wide range of molecular architectures, from small molecules to polymers. nih.govnih.gov

Thiophene-based compounds are fundamental in the field of organic electronics, where their semiconducting properties are utilized in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The ability to tune the electronic properties of these materials through chemical modification is a key area of research. For instance, the incorporation of alkyl groups, such as the methyl groups in 3,5-Dimethylthiophene-2-thiol, can improve the solubility of thiophene-based polymers in organic solvents, which is a crucial factor for their application in solution-processable electronic devices. scirp.org

The reactive thiol group provides a versatile handle for further functionalization or polymerization. This opens up possibilities for creating a diverse range of materials, including polymers and nanoparticles, with applications in nanotechnology, electronics, and optoelectronics. scirp.org For example, the thiol group can be used to anchor the molecule to surfaces or to participate in "click" chemistry reactions for the efficient synthesis of complex molecular structures.

The table below summarizes potential research directions for materials derived from 3,5-Dimethylthiophene-2-thiol.

| Material Class | Potential Properties | Potential Applications |

| Conducting Polymers | Enhanced solubility, tunable electronic properties | Organic electronics (OFETs, OLEDs), sensors |

| Functionalized Nanoparticles | Surface modification capabilities, specific binding | Bioimaging, drug delivery |

| Cross-linked Networks | Thermal stability, mechanical robustness | Coatings, adhesives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.